REACTION_CXSMILES
|
Cl[CH2:2][C:3]([CH3:17])([CH3:16])[C:4]([N:6]([CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[Cl:15])[OH:7])=[O:5].[OH-].[K+]>CO>[Cl:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH2:8][N:6]1[C:4](=[O:5])[C:3]([CH3:17])([CH3:16])[CH2:2][O:7]1 |f:1.2|
|
Name
|
3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(=O)N(O)CC1=C(C=CC=C1)Cl)(C)C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 18 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Such preparation
|
Type
|
ADDITION
|
Details
|
The addition required 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
rose from 24 to 32° C
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
|
Type
|
CUSTOM
|
Details
|
By-product KCl was removed
|
Type
|
FILTRATION
|
Details
|
by filtering the mixture
|
Type
|
ADDITION
|
Details
|
The filtrate was poured into 500 ml of ice-water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with two portions of 250 ml each of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
Under reduced pressure the filtrate was concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)CN1OCC(C1=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |